
Cdppb
Overview
Description
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, commonly known as CDPPB, is a compound used in scientific research. It acts as a positive allosteric modulator selective for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia .
Preparation Methods
The synthesis of 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide involves several steps. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of corresponding amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the cyano group, leading to the formation of various derivatives.
Common reagents used in these reactions include thionyl chloride for chlorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: It helps in understanding the role of mGluR5 in various biological processes.
Industry: Its role in modulating mGluR5 makes it valuable in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This modulation enhances the receptor’s response to its natural ligand, glutamate. The activation of mGluR5 leads to various downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These pathways are involved in synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is compared with other positive allosteric modulators of mGluR5, such as:
- N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)
- 1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (compound 2c)
Among these, 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has the highest affinity and longest receptor residence time. It also exhibits intrinsic agonist efficacy, making it unique compared to other modulators .
Biological Activity
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound has garnered attention in neuropharmacology due to its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia and substance use disorders. Its biological activity primarily revolves around enhancing synaptic plasticity, facilitating extinction learning, and modulating behavioral responses in animal models.
This compound operates by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding enhances the receptor's response to glutamate, leading to increased intracellular signaling pathways associated with synaptic plasticity. Specifically, this compound has been shown to increase NMDA receptor function indirectly, which is crucial for learning and memory processes .
Key Research Findings
-
Synaptic Plasticity and Learning :
- This compound has been demonstrated to enhance synaptic plasticity in the hippocampus, which is vital for learning and memory. Studies indicate that it can improve performance in hippocampus-dependent tasks such as the Morris water maze .
- In animal models, this compound facilitated the extinction of conditioned place preference (CPP) for cocaine, suggesting its potential role in treating addiction by enhancing extinction learning .
-
Behavioral Effects :
- In rodent studies, this compound administration has been associated with reduced amphetamine-induced hyperlocomotion and improved prepulse inhibition, indicating its antipsychotic-like effects .
- Furthermore, this compound has shown promise in alleviating anxiety-like behaviors in stress-susceptible rats, highlighting its potential as a therapeutic agent for anxiety disorders .
- Cognitive Enhancement :
Case Studies
- Cocaine Addiction : A study assessing the effects of this compound on cocaine-seeking behavior found that it facilitated extinction learning following cocaine self-administration. The study highlighted that while this compound enhanced extinction learning, it did not significantly alter contextual reinstatement of drug-seeking behavior .
- Stress Models : In a model of predator scent stress, this compound was shown to reduce freezing behavior in susceptible rats during fear extinction training. This suggests that this compound may play a role in modulating fear responses and enhancing resilience to stress .
Data Tables
Study | Findings | Model Used |
---|---|---|
This compound and Cocaine CPP | Facilitated extinction learning; no effect on reinstatement | Rodent model of cocaine addiction |
This compound and PCP-induced deficits | Improved cognitive deficits following subchronic treatment | Mouse model for schizophrenia |
This compound in Stress Models | Reduced anxiety-like behavior; enhanced extinction learning | Predator scent stress model |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying CDPPB’s effects on mGluR5 modulation?
this compound is commonly tested in preclinical models of neurological and behavioral disorders. Key models include:
- Rodent extinction learning paradigms (e.g., cocaine self-administration or fear extinction), where this compound enhances mGluR5-mediated synaptic plasticity .
- Inflammatory pain models (e.g., Complete Freund’s Adjuvant-induced chronic pain), where this compound rescues impaired depolarization-induced suppression of excitation (DSE) in the anterior cingulate cortex (ACC) .
- In vitro electrophysiology using brain slices to assess DSE and calcium signaling . Methodological Tip: Validate model relevance using systematic literature reviews to identify gaps (e.g., FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How do researchers determine optimal this compound dosages for in vivo studies?
Dosage optimization involves:
- Dose-response experiments : Testing concentrations like 1–10 μM in vitro (e.g., ACC slices) and 10–30 mg/kg systemically in rodents .
- Temporal specificity : Pre-session vs. post-session administration in behavioral studies (e.g., pre-session this compound reduces lever pressing throughout extinction training, while post-session effects are transient) .
- Control for off-target effects : Co-administration with mGluR5 antagonists (e.g., MTEP) to confirm mechanism-specific outcomes .
Model | Dosage | Key Outcome | Reference |
---|---|---|---|
Fear extinction | 10 mg/kg i.p. | Reduced freezing in CIE-exposed rats | |
ACC slices | 10 μM | Restored DSE in CFA pain model |
Advanced Research Questions
Q. How can contradictory findings about this compound’s behavioral effects be reconciled?
Contradictions often arise from:
- Administration timing : Pre-session this compound produces sustained extinction, while post-session effects are time-limited .
- Brain region specificity : Infralimbic (IfL) cortex mGluR5 blockade negates this compound’s effects, but prelimbic (PrL) cortex blockade does not, highlighting circuit-dependent mechanisms .
- Sex differences : Female rodents may show differential mGluR5 modulation in extinction learning, requiring stratified analysis . Methodological Recommendation: Use mixed-design ANOVA to analyze interactions between treatment, time, and sex variables .
Q. What strategies address this compound’s dual effects on nociception and anxiety in pain models?
In CFA-induced inflammatory pain models:
- Behavioral assays : Pair nociception tests (e.g., von Frey filament sensitivity) with anxiety measures (e.g., open-field central zone exploration) .
- Dose stratification : Lower doses (1 μM) reduce anxiety without altering nociception, while higher doses (10 μM) rescue both DSE and pain behavior .
- Circuit-level analysis : Combine microinjection (e.g., ACC-targeted this compound) with calcium imaging to link mGluR5 activation to neuronal plasticity .
Q. How should researchers design studies to isolate this compound’s mGluR5-specific effects?
- Pharmacological controls : Co-apply antagonists (e.g., MTEP) to block mGluR5 and validate target engagement .
- Genetic models : Use mGluR5 knockout rodents or Cre-lox systems to rule out off-target receptor interactions.
- Protein quantification : Western blotting for mGluR5 expression changes post-treatment, especially in chronic administration paradigms .
Q. Methodological Frameworks
- For experimental design : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "In CFA-treated mice [P], does ACC-targeted this compound [I] compared to systemic administration [C] improve DSE restoration [O]?") .
- For data contradiction analysis : Use systematic reviews to contextualize findings (e.g., this compound’s efficacy in extinction vs. addiction models) .
Properties
IUPAC Name |
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-16-17-8-7-11-19(14-17)23(28)25-22-15-21(18-9-3-1-4-10-18)26-27(22)20-12-5-2-6-13-20/h1-15H,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZWILNWHFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459996 | |
Record name | CDPPB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781652-57-1 | |
Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781652-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781652571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CDPPB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 781652-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CDPPB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F3R8YW3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.